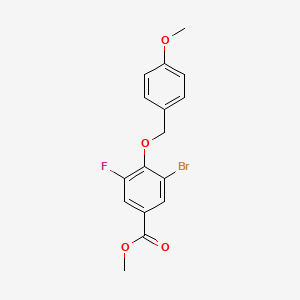

Methyl 3-bromo-5-fluoro-4-((4-methoxybenzyl)oxy)benzoate

Description

Methyl 3-bromo-5-fluoro-4-((4-methoxybenzyl)oxy)benzoate is a substituted benzoate ester featuring a bromo group at position 3, a fluoro group at position 5, and a 4-methoxybenzyl ether substituent at position 2. This compound is of interest in medicinal and synthetic chemistry due to its multifunctional structure, which combines halogen atoms (Br, F) and a methoxybenzyl-protected oxygen. These groups influence its physicochemical properties, such as lipophilicity, metabolic stability, and reactivity in nucleophilic or electrophilic substitutions.

Properties

IUPAC Name |

methyl 3-bromo-5-fluoro-4-[(4-methoxyphenyl)methoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrFO4/c1-20-12-5-3-10(4-6-12)9-22-15-13(17)7-11(8-14(15)18)16(19)21-2/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWELOMONGSHTHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-fluoro-4-((4-methoxybenzyl)oxy)benzoate typically involves multiple steps. One common method includes the following steps:

Fluorination: The addition of a fluorine atom.

Methoxybenzylation: The attachment of a methoxybenzyl group to the aromatic ring.

Esterification: The formation of the ester group.

Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination often involves the use of fluorinating agents such as Selectfluor. Methoxybenzylation can be carried out using methoxybenzyl chloride in the presence of a base. Finally, esterification typically involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-fluoro-4-((4-methoxybenzyl)oxy)benzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, a Suzuki-Miyaura coupling reaction would yield a biaryl compound, while a nucleophilic substitution might result in a different substituted aromatic ester.

Scientific Research Applications

Organic Synthesis

Methyl 3-bromo-5-fluoro-4-((4-methoxybenzyl)oxy)benzoate serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for creating complex organic molecules. This application is particularly prominent in the pharmaceutical industry, where it can be employed to synthesize new drug candidates. The compound's ability to undergo substitution reactions and form different derivatives enhances its utility in developing novel therapeutic agents.

Drug Development

The compound plays a significant role in drug development due to its favorable pharmacokinetic properties. Its fluorine and bromine substituents can enhance the bioavailability and metabolic stability of potential drugs. Researchers have utilized this compound to create derivatives that exhibit improved efficacy against various biological targets. For instance, studies have shown that compounds with similar structural motifs can exhibit potent activity against cancer cell lines and other diseases .

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for incorporation into polymer matrices, leading to enhanced material properties like thermal stability and mechanical strength. Furthermore, the compound can be used to modify surfaces for better adhesion or functionalization, which is crucial in applications such as electronics and nanotechnology .

Bioconjugation Techniques

Bioconjugation is another area where this compound finds application. It can be used to attach biomolecules to surfaces or other molecules, facilitating research in biotechnology and diagnostics. By utilizing the reactive sites on this compound, researchers can create targeted delivery systems for drugs or imaging agents, enhancing the specificity and efficacy of therapeutic interventions .

Environmental Chemistry

The compound also holds promise in environmental chemistry. Its unique structure may contribute to the development of environmentally friendly chemical processes, aligning with sustainable practices across various industries. Research into greener synthesis methods using this compound could lead to reduced waste and lower environmental impact during chemical manufacturing processes .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as a precursor in synthesizing a series of novel anticancer agents. The synthesized compounds showed significant cytotoxic activity against several cancer cell lines, indicating the potential of this compound in developing effective cancer therapies.

Case Study 2: Polymer Modification

Research conducted on modifying polymer surfaces with this compound revealed enhanced adhesion properties for biomedical applications. The modified surfaces exhibited improved biocompatibility and reduced protein adsorption, making them suitable for implants and medical devices.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-fluoro-4-((4-methoxybenzyl)oxy)benzoate depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in a biological context, it might bind to enzymes or receptors, affecting their activity. The bromine and fluorine atoms can participate in hydrogen bonding or halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate ()

- Structure : Ethyl ester with a 2-chloro-4-fluorobenzyloxy group at position 4, bromo at position 3, and ethoxy at position 3.

- Key Differences :

- Ester Group : Ethyl vs. methyl ester in the target compound. Ethyl esters generally exhibit higher lipophilicity and slower hydrolysis rates.

- Substituents : The benzyloxy group here contains Cl and F, compared to the 4-methoxybenzyloxy group in the target compound. This alters steric and electronic properties, impacting binding interactions.

- Synthetic Relevance: Demonstrates the versatility of halogenated benzyl ethers in constructing complex esters, often via nucleophilic aromatic substitution or Mitsunobu reactions .

4-(4-Chlorophenyl)-3-(4-((4-methoxybenzyl)oxy)phenyl)-5-methylisoxazole (Compound 25, )

- Structure : Isoxazole core with a 4-methoxybenzyloxy group and 4-chlorophenyl substituent.

- Key Differences :

Methyl 4-fluoro-2-((1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)benzoate ()

- Structure : Pyrrolopyridine-linked benzoate with a 4-methoxybenzyl group.

Functional Group Variations and Physicochemical Properties

Halogen Positioning and Electronic Effects

- Methyl 5-bromo-4-fluoro-2-methoxybenzoate () :

- Bromo and fluoro groups at positions 5 and 4 (vs. 3 and 5 in the target compound).

- Impact : Altered electronic distribution may affect solubility and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Protecting Group Strategies

Biological Activity

Methyl 3-bromo-5-fluoro-4-((4-methoxybenzyl)oxy)benzoate, with the CAS number 1142228-08-7, is a synthetic compound with potential biological activities that have garnered interest in pharmaceutical research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | CHBrF O |

| Molecular Weight | 369.1824 g/mol |

| Purity | 98% |

The compound features a bromine atom and a fluorine atom, which are known to enhance biological activity through various mechanisms, including increased lipophilicity and improved binding affinity to biological targets .

Antitumor Activity

Recent studies have suggested that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing bromine and fluorine have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .

A notable study demonstrated that compounds with bromo and fluoro substituents could effectively inhibit the PD-1/PD-L1 immune checkpoint pathway, leading to enhanced T-cell activation and potential therapeutic effects in cancer treatment .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways critical for cancer cell survival.

- Modulation of Immune Response : By influencing immune checkpoint pathways, this compound could enhance the body's natural immune response against tumors.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

- In Vitro Studies : In vitro assays have indicated that this compound can significantly reduce the viability of various cancer cell lines when administered at micromolar concentrations. For instance, one study reported an IC value of approximately 6.6 μM against Jurkat T cells, indicating potent activity .

- In Vivo Studies : Animal model studies are necessary to confirm the efficacy observed in vitro. Preliminary results suggest that administration of this compound can lead to tumor regression in xenograft models, although further research is needed to establish optimal dosing regimens and long-term effects.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing Methyl 3-bromo-5-fluoro-4-((4-methoxybenzyl)oxy)benzoate?

- Methodology : The synthesis typically involves sequential functionalization of a benzoate core. Key steps include:

- Esterification : Methylation of the carboxylic acid precursor using methanol and acid catalysts.

- Halogenation : Bromination at position 3 and fluorination at position 5 via electrophilic aromatic substitution (e.g., using Br₂/FeBr₃ or Selectfluor®) .

- Etherification : Introduction of the 4-methoxybenzyloxy group via nucleophilic substitution (e.g., reacting with 4-methoxybenzyl bromide in the presence of a base like K₂CO₃) .

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- HPLC : ≥98% purity confirmation using reverse-phase C18 columns and UV detection (λ = 254 nm) .

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons for bromo/fluoro groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~383.2) .

Q. What safety precautions are critical during handling?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure (classified as Acute Toxicity Category 4 for oral/dermal/inhalation routes) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Storage : Store in airtight containers at 2–8°C (refrigerated) to prevent degradation; incompatible with strong oxidizers .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 4-methoxybenzyloxy group?

- Mechanistic Insights :

- Base Selection : Use anhydrous K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the phenolic oxygen .

- Temperature Control : Reactions at 60–80°C improve kinetics without promoting side reactions (e.g., demethylation of the methoxy group) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR signals)?

- Case Study : Aromatic proton splitting patterns may deviate due to:

- Steric Hindrance : Bulky substituents (e.g., 4-methoxybenzyloxy) distort symmetry, causing complex coupling .

- Dynamic Effects : Rotameric equilibria of the ester group can lead to signal broadening; acquire spectra at elevated temperatures (e.g., 50°C in DMSO-d₆) .

Q. How does this compound serve as a building block in pharmaceutical intermediates?

- Applications :

- Antimicrobial Agents : The bromo/fluoro substituents enhance electrophilicity for nucleophilic aromatic substitution in thiadiazole or triazole derivatives .

- Anti-inflammatory Probes : The benzoate ester acts as a prodrug moiety, enabling controlled release via esterase cleavage .

Q. What are the environmental and disposal considerations for this compound?

- Ecotoxicity : Limited data available; assume potential aquatic toxicity due to aromatic halogenation. Avoid release into waterways .

- Waste Management : Incinerate in EPA-approved facilities with alkaline scrubbers to neutralize halogenated byproducts .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.